Methyl 5-bromo-2,4-difluorobenzoate
Description
Contextualization within Halogenated Aromatic Esters Chemistry
Halogenated aromatic esters are a class of organic compounds that feature an ester functional group and one or more halogen atoms attached to an aromatic ring. The nature and position of the halogen substituents significantly influence the chemical and physical properties of these molecules.
The presence of electron-withdrawing groups like halogens and esters deactivates the aromatic ring towards electrophilic substitution. masterorganicchemistry.commsu.edu Specifically, the fluorine atoms in Methyl 5-bromo-2,4-difluorobenzoate exert a strong inductive electron-withdrawing effect, which is only partially offset by the resonance donation of their lone pairs. masterorganicchemistry.com The bromine atom, while also deactivating, provides a key site for cross-coupling reactions. The methyl ester group is also deactivating and directs incoming electrophiles to the meta position. masterorganicchemistry.com This electronic landscape makes the compound a unique substrate for various chemical transformations.
The reactivity of halogens in aromatic systems generally follows the trend F > Cl > Br > I for nucleophilic substitution, while the reverse is often true for the formation of organometallic reagents and participation in cross-coupling reactions. numberanalytics.com In this compound, the bromine atom is significantly more reactive than the fluorine atoms in common palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
Significance as a Versatile Synthetic Intermediate in Advanced Organic Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate. Its multiple functional groups can be manipulated selectively to introduce a variety of other substituents, making it a valuable building block for the synthesis of more complex molecules.
A common synthetic route to this compound involves the esterification of 5-Bromo-2,4-difluorobenzoic acid. chemicalbook.com For instance, treatment of the carboxylic acid with thionyl chloride in methanol (B129727) at 65°C for one hour yields the desired methyl ester. chemicalbook.com The precursor, 5-Bromo-2,4-difluorobenzoic acid, is commercially available. nih.govbldpharm.com
The differential reactivity of the C-Br and C-F bonds is central to its application. The carbon-bromine bond is readily cleaved and functionalized through various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. researchgate.net This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position. The fluorine atoms, being much less reactive under these conditions, remain intact, preserving their influence on the electronic properties of the molecule and any subsequent derivatives.
Furthermore, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional handles for further synthetic modifications. This multi-faceted reactivity allows for a stepwise and controlled construction of complex target molecules.
Overview of Research Trajectories Involving this compound
Research involving this compound and its derivatives is primarily focused on the fields of medicinal chemistry and materials science. The presence of fluorine atoms is highly desirable in drug candidates as it can enhance metabolic stability, binding affinity, and bioavailability. The difluorinated benzene (B151609) motif is a common feature in many biologically active compounds.
Derivatives of this compound are being investigated for their potential as active pharmaceutical ingredients. The ability to selectively functionalize the 5-position allows for the creation of libraries of compounds for screening against various biological targets.
In materials science, the incorporation of fluorinated aromatic units can impart unique properties to polymers and other materials, such as thermal stability, chemical resistance, and specific optical and electronic properties. The rigid and electronically defined structure of the difluorobenzoate core makes it an attractive component for the design of new functional materials.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H5BrF2O2 | nih.gov |
| Molecular Weight | 251.03 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | uni.lu |
| CAS Number | 351325-31-0 | chemicalbook.com |
| Physical Form | White to Yellow Solid | sigmaaldrich.com |
Table 2: Selected Synthetic Reactions Involving Bromo-difluoro Benzoic Acid/Ester Derivatives
| Reaction Type | Reactants | Conditions | Product | Notes | Source |
| Esterification | 5-Bromo-2,4-difluorobenzoic acid, Methanol | Thionyl chloride, 65°C, 1h | This compound | A common method for preparing the title compound. | chemicalbook.com |
| Suzuki-Miyaura Coupling | 5-bromosalicylaldehyde, Arylboronic acids | Palladium catalyst, base, solvent | 5-Aryl-salicylaldehyde derivatives | Demonstrates the utility of the bromo-aryl moiety in C-C bond formation. | researchgate.net |
| Cyanation | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, Cyanide | Organic solvent, N2 atmosphere, 60-120°C | 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester | Highlights the selective reaction at an iodo-position over a bromo-position. | google.com |
| Diazotization/Fluorination | 2-methyl-3-amino-5-bromobenzoate, Hexafluorophosphoric acid | Sodium nitrite (B80452), solvent, -5 to -20°C | 5-bromo-3-fluoro-2-methylbenzoate | A method to introduce a fluorine atom onto the aromatic ring. | google.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromo-2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCYVLBJDKXOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis and Methodological Advancements of Methyl 5 Bromo 2,4 Difluorobenzoate
Retrosynthetic Analysis and Precursor Selection
A retrosynthetic analysis of methyl 5-bromo-2,4-difluorobenzoate reveals several potential synthetic pathways. The most direct approach involves the esterification of 5-bromo-2,4-difluorobenzoic acid. This key precursor can, in turn, be synthesized through the regioselective bromination of 2,4-difluorobenzoic acid. An alternative strategy could involve the initial synthesis of a difluorobenzene derivative followed by carboxylation and subsequent bromination, or a bromination followed by carboxylation and esterification. The selection of precursors is critical and often dictated by the availability and cost of starting materials, as well as the desired purity and yield of the final product.
A common and efficient route starts with the commercially available 2,4-difluorobenzoic acid. This precursor is then subjected to bromination to introduce the bromine atom at the 5-position, yielding 5-bromo-2,4-difluorobenzoic acid. google.com The final step is the esterification of this carboxylic acid with methanol (B129727) to produce the target molecule, this compound. mdpi.com
Esterification Protocols for Benzoic Acid Derivatives
The conversion of benzoic acid derivatives to their corresponding esters is a fundamental transformation in organic synthesis. Several protocols exist for this purpose, broadly categorized as direct and indirect methods.
Direct Esterification Techniques
Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukyoutube.com This method is an equilibrium-driven process. To achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This can be accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. tcu.edu
For the synthesis of this compound, 5-bromo-2,4-difluorobenzoic acid is reacted with methanol, which often serves as both the reactant and the solvent. mdpi.com Common acid catalysts include sulfuric acid, hydrochloric acid, and solid acid catalysts like zirconium metal catalysts fixed with titanium. mdpi.comtcu.edu A Chinese patent describes a method for preparing high-purity 5-bromo-2,4-difluorobenzoic acid which involves esterification of the crude product with alcohol, followed by rectification and hydrolysis. google.com
Indirect Esterification via Acid Chlorides or Anhydrides
Indirect esterification methods offer an alternative to direct esterification, particularly when dealing with acid-sensitive substrates or when irreversible reaction conditions are desired. libretexts.org These methods typically involve the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with an alcohol to form the ester. chemguide.co.uk
To synthesize this compound via this route, 5-bromo-2,4-difluorobenzoic acid would first be converted to 5-bromo-2,4-difluorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.com The resulting acid chloride is then reacted with methanol to yield the final ester. masterorganicchemistry.comyoutube.com This reaction is generally fast and irreversible. libretexts.org
| Method | Reagents | Advantages | Disadvantages |
| Direct Esterification (Fischer) | Carboxylic acid, alcohol, acid catalyst | Atom economical, simple procedure | Reversible reaction, may require excess reagent or water removal |
| Indirect Esterification (via Acid Chloride) | Carboxylic acid, thionyl chloride, alcohol | Irreversible, high yielding | Harsher conditions, generates HCl byproduct |
Halogenation and Fluorination Strategies for Aromatic Systems
The introduction of halogen and fluorine atoms into aromatic systems is a crucial aspect of synthesizing many functional molecules. The regioselectivity of these reactions is of paramount importance.
Regioselective Bromination Methodologies
The bromination of 2,4-difluorobenzoic acid to yield 5-bromo-2,4-difluorobenzoic acid is a key step in the synthesis of the target molecule. This is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the aromatic ring, namely the two fluorine atoms and the carboxylic acid group, determine the position of the incoming bromine atom. Both fluorine and the hydroxyl group of the carboxylic acid are ortho-, para-directing activators, while the carbonyl group of the carboxylic acid is a meta-directing deactivator. In the case of 2,4-difluorobenzoic acid, the position para to the fluorine at C2 and ortho to the fluorine at C4 is the most activated and sterically accessible, leading to the desired 5-bromo isomer.
Various brominating agents can be employed, including bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS). google.comresearchgate.net A patent describes the synthesis of 5-bromo-2,4-difluorobenzoic acid by reacting 2,4-difluorobenzoic acid with a brominating agent in concentrated sulfuric acid. google.com Another patent mentions the synthesis of 5-halo-2,4-difluorobenzoic acid from a halogenated succinimide (B58015) with 2,4-difluorobenzoic acid. google.com
Introduction of Fluorine via Electrophilic or Nucleophilic Approaches
While the target molecule already contains fluorine atoms, it is relevant to briefly discuss the general strategies for introducing fluorine into aromatic systems, as these methods are fundamental to the synthesis of the precursors. The introduction of fluorine can be achieved through either electrophilic or nucleophilic fluorination. alfa-chemistry.com
Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts are commonly used for this purpose. numberanalytics.comalfa-chemistry.com These reagents are particularly useful for fluorinating electron-rich aromatic compounds. wikipedia.org
Nucleophilic fluorination , on the other hand, employs a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group on the aromatic ring. alfa-chemistry.com This method, often referred to as nucleophilic aromatic substitution (SNAr), is typically used for aromatic rings that are activated by electron-withdrawing groups. Common fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com
The synthesis of the precursor 2,4-difluorobenzoic acid often starts from a difluorobenzene derivative, which itself can be prepared through various fluorination strategies. For instance, 1-bromo-2,4-difluorobenzene (B57218) can be synthesized from 3-fluoroaniline (B1664137) via a Sandmeyer-type reaction.
| Fluorination Approach | Reagent Type | Common Reagents | Substrate Requirement |
| Electrophilic | "F+" source | Selectfluor®, NFSI | Electron-rich aromatics |
| Nucleophilic (SNAr) | "F-" source | KF, CsF | Electron-deficient aromatics with a good leaving group |
Purification and Isolation Methodologies for Synthetic Products
The final purity of this compound is critical and is achieved through various purification and isolation techniques. The choice of method is often dictated by the nature of the impurities present in the crude product.
Following its synthesis, typically through the esterification of 5-bromo-2,4-difluorobenzoic acid, the crude this compound is subjected to a series of purification steps. A common initial step involves a work-up procedure where the reaction mixture is treated with water and a mild base, such as a sodium bicarbonate solution, to neutralize any remaining acidic components. The organic layer containing the ester is then separated.
For the removal of both volatile and non-volatile impurities, column chromatography is a widely employed technique. The crude ester is dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297), allows for the separation of the desired product from its impurities. For instance, a similar compound, methyl 5-bromo-2-(difluoromethoxy)benzoate, is purified via column chromatography using a hexane:ethyl acetate gradient, resulting in the isolation of the product as a yellow oil. chemicalbook.com This method is effective in separating compounds with different polarities.
Another potent purification method, particularly for separating isomers or closely related impurities, is rectification or fractional distillation under reduced pressure. This technique is especially useful when the impurities have different boiling points from the target compound. A patented method for producing high-purity 5-bromo-2,4-difluorobenzoic acid, the precursor to the title compound, involves the esterification of the crude acid, followed by rectification of the resulting ester to separate impurities like 3,5-dibromo-2,4-difluorobenzoic acid. google.com This suggests that the methyl ester itself can be effectively purified by distillation before being used in subsequent steps or after hydrolysis back to the acid. google.com
After purification, the isolated product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Table 1: Purification Techniques for Halogenated Benzoate Derivatives
| Compound | Purification Method | Eluent/Conditions | Reference |
|---|---|---|---|
| Methyl 5-bromo-2-(difluoromethoxy)benzoate | Column Chromatography | Hexane:EtOAc gradient | chemicalbook.com |
| Methyl 4-bromo-5-fluoro-2-iodobenzoate | Column Chromatography | Not specified | google.com |
| Methyl 2-bromo-4-fluoro-5-methylbenzoate | Column Chromatography | PE-EA (10:1) | chemicalbook.com |
| 5-bromo-2,4-difluorobenzoic acid (via its ester) | Rectification (Distillation) | Not specified | google.com |
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
One common method for the bromination of 2,4-difluorobenzoic acid involves the use of a brominating agent in the presence of concentrated sulfuric acid. google.com Various brominating agents can be employed, including N-bromosuccinimide (NBS) and dibromohydantoin. The choice of reagent and reaction conditions significantly impacts the yield and purity of the resulting 5-bromo-2,4-difluorobenzoic acid. For instance, the use of a halogenated succinimide is reported to yield 74.6% of the desired product, while employing dibromohydantoin can achieve a yield of 88.6% with a purity of 94.37%. google.com A method utilizing a brominating reagent in concentrated sulfuric acid, followed by an esterification and purification sequence, claims to achieve a final purity of over 99.5%. google.com
An alternative approach involves the bromination and subsequent hydrolysis of 2,4-difluorobenzonitrile, though this route has been reported to have a lower yield of approximately 83% and a purity of 93.3%. google.com
Once the 5-bromo-2,4-difluorobenzoic acid is obtained, it is converted to this compound via esterification. This is typically a high-yielding reaction, often carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The efficiency of this step is generally high, and the final yield of the ester is primarily dependent on the yield and purity of the starting acid.
Table 2: Comparative Data for the Synthesis of 5-bromo-2,4-difluorobenzoic Acid
| Brominating Agent/Method | Substrate | Yield | Purity | Reference |
|---|---|---|---|---|
| Halogenated Succinimide | 2,4-difluorobenzoic acid | 74.6% | Not Specified | google.com |
| Dibromohydantoin | 2,4-difluorobenzoic acid | 88.6% | 94.37% | google.com |
| Brominating agent in H₂SO₄ | 2,4-difluorobenzoic acid | Improved | >99.5% (after purification) | google.com |
| Bromination and Hydrolysis | 2,4-difluorobenzonitrile | ~83% | 93.3% | google.com |
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 2,4 Difluorobenzoate
Reactivity of the Aromatic C-Br Bond in Cross-Coupling Reactions
The carbon-bromine bond in methyl 5-bromo-2,4-difluorobenzoate is a key site for functionalization through various palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, providing access to a wide array of more complex molecular architectures.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing biaryl structures by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov In the context of this compound, the C-Br bond can be selectively coupled with various arylboronic acids or their esters to yield 5-aryl-2,4-difluorobenzoate derivatives.
The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed to facilitate these transformations.
Below is a representative table of reaction conditions that could be applied to the Suzuki-Miyaura coupling of this compound, based on established protocols for similar substrates. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 100 | High |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene/H₂O | 90 | High |
This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions. Actual results may vary.
Sonogashira Coupling for Aryl-Alkynyl Linkages
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction of significant importance in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov
For this compound, the C-Br bond can readily participate in Sonogashira coupling reactions. The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle. The reaction provides a direct route to 5-alkynyl-2,4-difluorobenzoate esters, which are valuable intermediates for further synthetic transformations.
Table 2: Typical Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | Room Temp. to 50 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (3) | Diisopropylamine | DMF | 60 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 70 |
This table represents typical conditions for Sonogashira couplings and is for illustrative purposes.
Heck and Stille Coupling Applications
The Heck and Stille couplings are additional palladium-catalyzed reactions that can utilize the C-Br bond of this compound. The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new aryl-alkene bond, while the Stille reaction couples the aryl bromide with an organostannane reagent.
While specific examples for this compound are not extensively documented in readily available literature, the general principles of these reactions are applicable. The reactivity in these couplings would be influenced by the electronic nature of the substrate and the specific reaction conditions employed, including the choice of catalyst, ligand, base (for Heck), and additives.
Kumada and Hiyama Cross-Coupling Reactions
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, while the Hiyama coupling employs an organosilane. organic-chemistry.org Both reactions are effective for C-C bond formation.
Kumada Coupling: This reaction is known for its high reactivity but can be limited by the functional group tolerance due to the strong basicity and nucleophilicity of the Grignard reagent. For this compound, the ester functionality might be susceptible to attack by the Grignard reagent, potentially requiring protective group strategies or carefully controlled reaction conditions.
Hiyama Coupling: The Hiyama coupling offers an alternative with organosilanes, which are generally more stable and less reactive than Grignard reagents. organic-chemistry.org The reaction requires activation of the organosilane, often with a fluoride (B91410) source like TBAF. organic-chemistry.org This method can be more tolerant of functional groups compared to the Kumada coupling. organic-chemistry.orgmdpi.com
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine Atoms
The fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing ester group and the other fluorine atom activates the ring towards nucleophilic attack.
Regioselectivity and Electronic Effects in SNAr Processes
In SNAr reactions of polyhalogenated aromatic compounds, the position of nucleophilic attack is governed by the electronic effects of the substituents on the ring. researchgate.netmdpi.comresearchgate.net The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
For this compound, the ester group at C1 is strongly electron-withdrawing. The fluorine atoms also exert an inductive electron-withdrawing effect. Nucleophilic attack will preferentially occur at the carbon position that is most activated by these electron-withdrawing groups and can best stabilize the resulting intermediate.
Computational studies, such as those using Density Functional Theory (DFT), can predict the regioselectivity by evaluating the energies of the possible Meisenheimer complex intermediates. mdpi.comresearchgate.net Generally, the position para to the strongest electron-withdrawing group is the most favored site for nucleophilic attack, followed by the ortho position. In this molecule, the fluorine at the C4 position is para to the ester group, making it a likely site for substitution by a nucleophile. The fluorine at the C2 position is ortho to the ester. The relative reactivity of these two positions would depend on the specific nucleophile and reaction conditions.
The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (the Meisenheimer complex), followed by the elimination of a fluoride ion to restore aromaticity.
Table 3: Predicted Regioselectivity in SNAr of this compound
| Position of Fluorine | Activating Group(s) | Predicted Reactivity | Rationale |
| C4-F | para to -COOCH₃ | High | Strong activation from the para-ester group leads to significant stabilization of the Meisenheimer complex. |
| C2-F | ortho to -COOCH₃ | Moderate | Activation from the ortho-ester group, though steric hindrance might play a role. |
This table is based on established principles of SNAr reactions and electronic effects.
Amidation, Etherification, and Amination Reactions
The bromine and fluorine atoms on the aromatic ring of this compound activate the ring towards nucleophilic aromatic substitution, while the bromo-substituent also allows for palladium-catalyzed cross-coupling reactions.
Amidation: While specific examples of the direct amidation of this compound are not extensively detailed in the surveyed literature, the transformation of the ester to an amide is a chemically feasible and important pathway. This conversion is typically achieved by reacting the corresponding carboxylic acid (obtained from ester hydrolysis) with an amine in the presence of a coupling agent.
Etherification: A notable reaction of this compound is its participation in nucleophilic aromatic substitution to form diaryl ethers. In a patented synthesis, this compound was reacted with 4-fluoro-2,6-dimethylphenol. In this process, the fluorine atom at the 4-position is displaced by the phenoxide ion. The reaction is typically carried out in the presence of a base, such as cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures.
Table 1: Etherification of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| This compound | 4-Fluoro-2,6-dimethylphenol | Cesium Carbonate | DMF | Not specified | Methyl 5-bromo-2-fluoro-4-(4-fluoro-2,6-dimethylphenoxy)benzoate |
Amination: The bromo-substituent on the aromatic ring provides a handle for introducing nitrogen-containing functional groups via palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. Although specific examples with this compound are not explicitly documented in the available literature, this type of transformation is a standard method for forming carbon-nitrogen bonds with aryl bromides. The reaction would typically involve a palladium catalyst, a phosphine ligand, and a base to couple the aryl bromide with an amine.
Transformations of the Methyl Ester Functionality
The methyl ester group of this compound can undergo a variety of transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of this compound to its corresponding carboxylic acid, 5-bromo-2,4-difluorobenzoic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is commonly employed. For instance, a patented procedure describes the alkaline hydrolysis of the ester using an aqueous solution of sodium hydroxide. The reaction mixture is heated to reflux for an extended period, followed by acidification to precipitate the carboxylic acid product. This process is often utilized as a purification step in the synthesis of high-purity 5-bromo-2,4-difluorobenzoic acid.
Transesterification Reactions
Transesterification of this compound would involve the reaction with a different alcohol in the presence of an acid or base catalyst to yield a new ester. This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) that is formed. While a common reaction for esters, specific documented examples of transesterification with this compound were not found in the surveyed literature.
Reduction to Aldehyde or Alcohol Derivatives
The methyl ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (5-bromo-2,4-difluorophenyl)methanol. This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Reduction to Aldehyde: The partial reduction of the ester to the corresponding aldehyde, 5-bromo-2,4-difluorobenzaldehyde, can be achieved using a less reactive, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). This reaction is typically performed at low temperatures to prevent over-reduction to the alcohol.
Electrophilic Aromatic Substitution Reactivity
Computational and Quantum Chemical Studies on Reaction Mechanisms
Detailed computational and quantum chemical studies specifically focused on the reaction mechanisms of this compound are not widely reported. However, theoretical studies on simpler, related molecules provide insights into its expected reactivity.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of reactions involving substituted benzenes. For instance, DFT studies on fluorobenzene (B45895) have explored its reactivity in electrophilic aromatic substitution, highlighting the interplay between inductive and resonance effects of the fluorine substituent. Similar computational approaches could be applied to this compound to model its behavior in various reactions. Such studies could elucidate the transition states and reaction pathways for nucleophilic aromatic substitution, ester transformations, and electrophilic attack, providing a deeper understanding of the factors that control its reactivity and regioselectivity. For example, computational analysis of nucleophilic aromatic substitution on difluorobenzenes has provided insights into whether the reactions proceed via a concerted or a stepwise mechanism.
Applications of Methyl 5 Bromo 2,4 Difluorobenzoate in the Synthesis of Functional Molecules
Role as a Key Intermediate in Pharmaceutical Synthesis
The structural motifs present in Methyl 5-bromo-2,4-difluorobenzoate make it an attractive starting material for the synthesis of complex pharmaceutical agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom serves as a convenient handle for cross-coupling reactions, a cornerstone of modern drug discovery.
Precursor for Bromodomain Inhibitors
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in the regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, in particular, have been identified as promising therapeutic targets in oncology and inflammatory diseases. nih.govnih.gov While direct synthesis examples starting from this compound are not extensively detailed in publicly available research, its parent acid, 5-bromo-2,4-difluorobenzoic acid, is a known intermediate in the preparation of high-purity pharmaceutical building blocks. google.com The structural features of this compound, particularly the substituted phenyl ring, are common in various BET inhibitor scaffolds. capes.gov.br The synthesis of potent and selective BET inhibitors often involves the construction of complex heterocyclic systems, and the difluoro-bromophenyl moiety can be a crucial component in achieving desired biological activity and pharmacokinetic properties.
Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2,4-difluorophenyl group is a common feature in many kinase inhibitors, contributing to their binding affinity and selectivity. While specific examples detailing the direct use of this compound in the synthesis of kinase inhibitors are found primarily in patent literature, the parent compound, 5-bromo-2,4-difluorobenzoic acid, is cited as an important intermediate. google.com For instance, the synthesis of potent p38 MAP kinase inhibitors, which are targets for inflammatory diseases, often incorporates substituted phenyl rings that could be derived from this versatile building block. nih.govnih.govmdpi.comresearchgate.net
Synthesis of other Bioactive Small Molecules
The utility of this compound extends beyond bromodomain and kinase inhibitors to the synthesis of a broader range of bioactive small molecules. The combination of reactive sites on the molecule allows for its incorporation into diverse molecular architectures. Patent literature frequently discloses the use of this compound and its derivatives in the preparation of novel therapeutic agents for a variety of indications. For example, derivatives of fluorinated benzoic acids are key components in the synthesis of compounds targeting various receptors and enzymes in the central nervous system and other therapeutic areas.
Utilization in Agrochemical Research and Development
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for global food security. Fluorinated compounds often exhibit enhanced biological activity and favorable environmental profiles. This compound and its parent acid are recognized as important intermediates in the synthesis of novel agrochemicals. google.com The patent literature describes the incorporation of the 5-bromo-2,4-difluorophenyl moiety into various pesticidal compounds. google.com This structural unit can contribute to the molecule's efficacy and selectivity towards its biological target in pests, while potentially offering reduced toxicity to non-target organisms.
Precursor for Advanced Materials and Polymers
The unique electronic properties and stability conferred by fluorine atoms make fluorinated organic compounds attractive for applications in materials science. While specific research on the direct use of this compound in the synthesis of advanced materials and polymers is not widely published, the general class of fluorinated aromatic compounds is known to be used in the creation of specialty polymers with desirable properties such as thermal stability, chemical resistance, and low surface energy. The bromine atom on this compound could potentially be used as a site for polymerization reactions, leading to the formation of novel fluorinated polymers with tailored properties for applications in electronics, coatings, and other advanced technologies.
Development of Novel Heterocyclic Systems from this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the bromine and ester functionalities of this compound, combined with the directing effects of the fluorine atoms, makes it a valuable starting material for the construction of novel heterocyclic systems. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce various substituents, which can then participate in cyclization reactions to form a wide range of heterocyclic rings. Patent literature indicates the use of this compound in the synthesis of complex heterocyclic structures, highlighting its versatility in organic synthesis. sciepub.comresearchgate.net These novel heterocyclic systems can then be screened for a wide range of biological and material properties.
Advanced Analytical and Spectroscopic Methodologies for Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like Methyl 5-bromo-2,4-difluorobenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum of this compound, the methyl ester protons (-OCH₃) are expected to appear as a singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic protons will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms. The proton at the C6 position is anticipated to be a doublet of doublets, influenced by the adjacent fluorine at C4 and the meta-coupling with the proton at C3. Similarly, the proton at the C3 position will also likely appear as a doublet of doublets due to coupling with the fluorine at C2 and C4.
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, typically around 160-165 ppm. The aromatic carbons will appear in the range of 110-165 ppm, with their precise shifts influenced by the attached substituents (bromine and fluorine). The carbon of the methyl group will be observed in the upfield region, generally around 50-55 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.9 (s) | ~53 |
| H-3 | ~7.8 (dd) | ~112 (d, JC-F) |
| H-6 | ~8.1 (dd) | ~120 (d, JC-F) |
| C=O | - | ~163 |
| C-1 | - | ~118 (d, JC-F) |
| C-2 | - | ~160 (d, JC-F) |
| C-4 | - | ~158 (d, JC-F) |
| C-5 | - | ~115 |
Note: These are predicted values based on analogous compounds and are subject to variation based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, and 'dd' denotes doublet of doublets. JC-F represents the carbon-fluorine coupling constant.
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for distinguishing between different fluorine environments. The two fluorine atoms at the C2 and C4 positions are chemically non-equivalent and are expected to show two distinct signals in the ¹⁹F NMR spectrum. These signals will likely appear as doublets of doublets due to coupling with each other and with the neighboring aromatic protons. The precise chemical shifts and coupling constants would provide definitive evidence for the substitution pattern of the fluorine atoms on the benzene (B151609) ring.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. youtube.comsdsu.edunanalysis.comipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the ring. youtube.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. youtube.comnanalysis.comresearchgate.net For instance, the signals of the aromatic CH groups and the methyl group would be clearly identified.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon and the carbons bearing the bromo and fluoro substituents) and for piecing together the molecular fragments. youtube.comipb.ptresearchgate.net For example, a correlation between the methyl protons and the carbonyl carbon would confirm the ester functionality.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation patterns. The molecular weight of this compound is 251.02 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 251 and 253 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
Common fragmentation pathways for this compound would likely involve:
Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion, resulting in a fragment at m/z 220/222.
Loss of the methyl ester group as a whole (COOCH₃), leading to a fragment at m/z 192/194.
Cleavage of the bromine atom, which can be influenced by the substitution pattern on the aromatic ring. nih.gov
Loss of carbon monoxide (CO) from fragment ions is also a common pathway for esters. libretexts.org
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₈H₅BrF₂O₂]⁺ | 251/253 | Molecular Ion ([M]⁺) |
| [C₇H₂BrF₂O]⁺ | 220/222 | [M - •OCH₃]⁺ |
| [C₇H₅F₂O₂]⁺ | 173 | [M - Br]⁺ |
| [C₆H₂BrF₂]⁺ | 192/194 | [M - COOCH₃]⁺ |
Note: The presence of bromine isotopes will result in characteristic isotopic patterns for bromine-containing fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.comrsc.orgnist.gov
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
C-O Stretch (Ester): Two distinct bands, one in the range of 1250-1300 cm⁻¹ (asymmetric) and another around 1000-1100 cm⁻¹ (symmetric).
Aromatic C=C Stretch: Several medium to weak bands in the region of 1450-1600 cm⁻¹.
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹. researchgate.net
C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.
C-Br Stretch: A characteristic absorption in the lower wavenumber region, typically between 500-650 cm⁻¹. spectroscopyonline.com
High-Resolution Chromatography (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring
High-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the analysis of moderately polar compounds like methyl benzoates. researchgate.netresearchgate.nethelixchrom.comust.edu A suitable HPLC method would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a small amount of acid (like formic or acetic acid) to ensure good peak shape. Detection is typically carried out using a UV detector, as the aromatic ring provides strong UV absorbance. This method can effectively separate the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination.
Gas Chromatography (GC): GC is another powerful technique for assessing the purity of volatile and thermally stable compounds. youtube.comscielo.br For this compound, a GC method would typically use a capillary column with a non-polar or moderately polar stationary phase. The instrument would be equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification of separated components. GC is particularly useful for detecting and quantifying volatile impurities. The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC to determine the consumption of reactants and the formation of products.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as Methyl 4-bromobenzoate (B14158574), offers significant insights into the expected solid-state characteristics.
In a research context, obtaining single crystals of this compound suitable for X-ray diffraction would be the initial step. This is typically achieved through slow evaporation of a saturated solution, or by cooling crystallization from a suitable solvent. Once a suitable crystal is mounted on a diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
The refined crystal structure would reveal precise bond lengths, bond angles, and torsion angles of the molecule. This data would confirm the planarity of the benzene ring and the conformation of the methyl ester group relative to the ring. Of particular interest would be the intermolecular interactions. The presence of bromine and fluorine atoms, along with the carbonyl group, suggests the potential for various non-covalent interactions. Specifically, Br···O or Br···F halogen bonds, C–H···O or C–H···F hydrogen bonds, and offset π-π stacking of the aromatic rings would be anticipated to be the primary forces governing the crystal packing.
To illustrate the type of data obtained from such an analysis, the crystallographic information for the analogous compound, Methyl 4-bromobenzoate, is presented below. researchgate.net It is expected that this compound would exhibit a similarly complex network of intermolecular interactions, with the additional influence of the two fluorine substituents on the crystal packing. The fluorine atoms would likely engage in their own set of interactions, further stabilizing the crystal lattice.
Crystallographic Data for the Analogous Compound, Methyl 4-bromobenzoate researchgate.net
| Parameter | Value |
| Chemical Formula | C₈H₇BrO₂ |
| Formula Weight | 215.05 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 13.8485 (18) |
| b (Å) | 5.8921 (8) |
| c (Å) | 19.613 (2) |
| V (ų) | 1600.4 (3) |
| Z | 8 |
| T (K) | 173 |
| Dx (Mg m⁻³) | 1.785 |
Data obtained from a study on Methyl 4-bromobenzoate, a structurally related compound. researchgate.net
The crystal structure of Methyl 4-bromobenzoate is characterized by a notable short Br···O interaction of 3.047(3) Å, which plays a significant role in its solid-state assembly. researchgate.net It is highly probable that similar halogen bonding would be a key feature in the crystal structure of this compound, potentially influencing its physical properties such as melting point and solubility. The detailed structural elucidation via X-ray crystallography would, therefore, be a critical component in the comprehensive characterization of this compound in a research setting.
Derivatives and Structural Analogues of Methyl 5 Bromo 2,4 Difluorobenzoate: Synthetic Strategies and Biological Activities
Synthesis of Positional Isomers and Related Halo-difluorobenzoates
The biological activity and material properties of substituted benzene (B151609) rings are often highly dependent on the specific arrangement of substituents. Therefore, the synthesis of positional isomers of Methyl 5-bromo-2,4-difluorobenzoate is crucial for comprehensive structure-activity relationship studies.
Positional isomers, where the bromine, fluorine, and ester groups are arranged differently on the benzene ring, can be synthesized through various routes. Often, the synthesis begins with a commercially available, appropriately substituted aniline (B41778) or benzoic acid. For instance, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate can be achieved from methyl 2-amino-4-fluoro-5-methylbenzoate via a Sandmeyer-type reaction. In this process, the amino group is diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid, followed by the introduction of a bromine atom using a copper(I) bromide catalyst.
Another example is the preparation of 5-bromo-3-fluoro-2-methylbenzoate, which starts from methyl 2-methyl-3-amino-5-bromobenzoate. Current time information in Pasuruan, ID. This starting material undergoes a diazotization reaction, followed by treatment with an acid to introduce the fluorine atom. Current time information in Pasuruan, ID. The synthesis of various isomers often relies on the availability of specifically substituted precursors. The parent carboxylic acid, 5-Bromo-2,4-difluorobenzoic acid, serves as a key intermediate for the synthesis of the title compound and its ester analogues. bldpharm.com
The synthesis of related halo-difluorobenzoates, where the bromine is replaced by another halogen, or the number and position of halogens are varied, follows similar synthetic strategies. For example, methyl 2,4-difluorobenzoate, the non-brominated parent structure, is a readily available compound that can be a precursor for introducing other functionalities. mdpi.comglpbio.comsigmaaldrich.combldpharm.com
Exploration of Variations in the Ester Moiety
Modification of the ester group in this compound is a straightforward method for fine-tuning the compound's physicochemical properties, such as solubility, stability, and cell permeability, without altering the core pharmacophore. The methyl ester can be readily converted into other esters, amides, or carboxylic acids.
The most common method for creating variations in the ester moiety is through transesterification or by esterifying the parent carboxylic acid, 5-bromo-2,4-difluorobenzoic acid, with a different alcohol (e.g., ethanol, propanol, or more complex alcohols) under acidic conditions. For example, Ethyl 2-bromo-4,5-difluorobenzoate, an analogue with an ethyl ester group, is a known compound, demonstrating this type of variation.
Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid (5-bromo-2,4-difluorobenzoic acid). This acid can then be coupled with various amines to form a diverse library of amides using standard peptide coupling reagents. This strategy was employed in the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which were investigated as potential fibroblast growth factor receptor-1 (FGFR1) inhibitors. nih.gov This highlights how modifying the ester into an amide can lead to compounds with significant biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies of Derived Compounds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies involve synthesizing a series of related compounds and evaluating their effects in biological assays.
Halogenated benzoates are recognized as an interesting class of biologically active compounds. researchgate.netscispace.com For instance, in silico and in vitro studies on methyl 4-bromo-2-fluorobenzoate, a positional isomer, have explored its potential as an antimicrobial and anticancer agent. researchgate.netscispace.com Such studies investigate how the electronic properties conferred by the halogen atoms contribute to the molecule's bioactivity. researchgate.net
A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives revealed them to be novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target for non-small cell lung cancer treatment. nih.gov In this case, the bromo-substituted ring and the dimethoxyphenyl amide moiety were crucial for activity. The study synthesized various analogues to understand the structural requirements for potent inhibition. nih.gov
In a broader context, SAR studies on other bromo-substituted heterocyclic compounds have yielded significant insights. For example, the synthesis and evaluation of positional isomers of bromo-substituted benzimidazoles showed that the position of the bromine atom significantly influenced their antimicrobial and antitubercular activity. mdpi.com This underscores the importance of synthesizing and testing various positional isomers of this compound and its derivatives to discover and optimize their biological potential.
Future Research Directions and Emerging Paradigms for Methyl 5 Bromo 2,4 Difluorobenzoate Chemistry
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern organic synthesis. snu.ac.kr For Methyl 5-bromo-2,4-difluorobenzoate, future research will likely target the integration of these principles into its synthesis, addressing limitations of current methods which may involve hazardous reagents and generate significant waste. snu.ac.kr
Key areas of development include:
Alternative Catalysts: Research into replacing traditional homogeneous acid catalysts used in esterification with more environmentally benign alternatives is a promising direction. For instance, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been successfully used as dual solvent-catalysts for the esterification of benzoic acid, offering high catalytic activity and potential for recyclability. dergipark.org.trdergipark.org.tr Similarly, solid acid catalysts like ion-exchange resins present a heterogeneous option that simplifies product purification and catalyst reuse. dergipark.org.tr
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a core tenet of green chemistry. snu.ac.kr Future synthetic routes will aim to maximize atom economy by designing transformations that minimize the formation of byproducts. This could involve exploring novel reaction pathways that avoid the use of stoichiometric brominating agents or activating groups that are not incorporated into the final molecule.
Solvent Selection: The choice of solvent has a significant environmental impact. Future work will likely focus on utilizing greener solvents, such as water, or even solvent-free reaction conditions, as has been demonstrated for some benzoic acid esterifications. dergipark.org.tr The electrochemical reduction of benzoic acid esters has been shown to be feasible using water as a hydrogen source, highlighting a green alternative for related transformations. rsc.org
A comparison of traditional versus potential green chemistry approaches for key synthetic steps is outlined below.
| Synthetic Step | Traditional Method | Potential Green/Sustainable Approach | Key Advantages of Green Approach |
| Bromination | Use of elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃). libretexts.orgjove.com | Electrochemical bromination using bromide salts; acs.org use of less hazardous brominating agents like N-bromosuccinimide (NBS) with solid acid catalysts. nih.gov | Avoids handling of hazardous and corrosive Br₂; can be more selective; reduces inorganic waste. |
| Esterification | Fischer-Speier esterification using excess alcohol and a strong mineral acid (e.g., H₂SO₄). | Catalysis with reusable solid acids (e.g., zeolites, ion-exchange resins) or deep eutectic solvents (DES). dergipark.org.tr | Catalyst recyclability; reduced corrosion; simpler work-up; potentially milder reaction conditions. |
| Solvent Use | Often employs chlorinated or volatile organic compounds (VOCs). | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. dergipark.org.tr | Reduced environmental pollution and health hazards; lower cost of solvent purchase and disposal. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, particularly for fine chemicals and pharmaceutical intermediates. researchgate.net Flow microreactors offer enhanced control over reaction parameters, improved safety, and scalability, making them highly suitable for the synthesis of fluorinated compounds like this compound. researchgate.netbeilstein-journals.org
Future research in this area will likely focus on:
Enhanced Safety and Control: The synthesis of organofluorine compounds can involve hazardous reagents and highly exothermic reactions. researchgate.net Flow reactors confine these reactions to small volumes, improving heat transfer and minimizing the risks associated with thermal runaways. researchgate.net This is particularly advantageous for fluorination and nitration reactions, which are often part of the synthesis of complex aromatic molecules.
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need for intermediate isolation and purification. tib.eu A future full continuous flow synthesis of this compound could integrate the initial fluorination/bromination, esterification, and purification steps, significantly reducing production time and waste. google.com
Automated Synthesis and Optimization: Automated synthesis platforms, which combine robotics with flow chemistry or parallel batch reactors, can accelerate the discovery and optimization of reaction conditions. chemspeed.comimperial.ac.uk These systems can perform numerous experiments in a high-throughput manner, exploring a wide range of catalysts, solvents, and temperatures to quickly identify the optimal conditions for synthesizing or functionalizing this compound. chemspeed.comnih.gov Such platforms can be informed by AI and machine learning algorithms to intelligently guide the experimental design process. nih.govsynplechem.com
| Technology | Application to this compound | Potential Benefits |
| Flow Microreactors | Synthesis involving hazardous reagents (e.g., fluorinating agents) or exothermic steps. researchgate.netresearchgate.net | Improved safety, precise temperature control, rapid mixing, higher yields, and easier scalability. beilstein-journals.org |
| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions for synthesis and derivatization. imperial.ac.ukchemspeed.com | Accelerated process development, rapid creation of compound libraries for drug discovery, and reduced manual labor. chemspeed.comsynplechem.com |
| AI-Informed Robotics | Integration with automated platforms to predict optimal reaction pathways and conditions. nih.govsynplechem.com | More efficient exploration of reaction space, discovery of novel reaction conditions, and faster route development. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel reactivity under mild conditions. These methods often rely on radical-based mechanisms, providing access to transformations that are challenging to achieve with traditional ionic chemistry. acs.orgnih.gov
For this compound, these techniques could enable new synthetic strategies:
Photocatalytic C-H Functionalization: Visible-light photocatalysis allows for the direct functionalization of C-H bonds, which are typically unreactive. nih.govnih.gov This could be applied to the precursors of this compound to install the fluoro or bromo groups with high regioselectivity, or it could be used on the final molecule to introduce new functionalities. For example, photocatalytic methods have been developed for direct C-H fluorination and other transformations on complex aromatic systems. rsc.orgrsc.orgnih.gov
Electrochemical Synthesis: Electrocatalysis provides an alternative to chemical oxidants and reductants, using electricity to drive reactions. The electrochemical bromination of arenes using bromide ions as the bromine source is a greener and safer alternative to using elemental bromine. acs.org Furthermore, the electrochemical reduction of benzoic acid esters to benzyl (B1604629) alcohols has been demonstrated, suggesting that the ester group of this compound could be selectively transformed using electrochemical methods. rsc.org
Advanced Applications in Targeted Drug Delivery Systems or Diagnostic Agents
The unique properties of the fluorine and bromine atoms make this compound an intriguing scaffold for advanced biomedical applications. While specific research on this molecule is nascent, its structural motifs are relevant to established and emerging technologies.
Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in PET imaging, a powerful non-invasive diagnostic tool. The synthesis of ¹⁸F-labeled radiotracers is a cornerstone of nuclear medicine. Future research could focus on developing methods to incorporate ¹⁸F into the this compound structure. Its bromo-substituent could serve as a handle for late-stage radiofluorination via nucleophilic substitution or transition-metal-catalyzed reactions, creating novel PET probes for imaging specific biological targets.
Targeted Drug Delivery: The aromatic core of the molecule can be functionalized to attach it to targeting ligands (e.g., peptides, antibodies) or to incorporate it into larger drug-delivery systems like nanoparticles or polymers. The lipophilicity and metabolic stability imparted by the fluorine atoms can be advantageous for designing molecules that can cross cell membranes and resist degradation.
Environmental Priming Agents: Research has shown that certain halogenated aromatic compounds, including brominated and iodinated benzoates, can stimulate or "prime" the microbial dechlorination of persistent environmental pollutants like polychlorinated biphenyls (PCBs). dss.go.th Although not a drug delivery application, this suggests a potential environmental role for this compound or its derivatives as bioremediation agents.
Synergistic Research with Computational Chemistry for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and processes. pittcon.orgmit.edu
For this compound, a synergistic approach combining experimental work with computational modeling can accelerate progress significantly:
Predicting Reaction Outcomes: Density Functional Theory (DFT) and other ab initio methods can be used to model reaction pathways and predict the regioselectivity of electrophilic aromatic substitutions like bromination. nih.govsemanticscholar.org This can help in understanding why a particular isomer is formed and in designing conditions to favor the desired product.
Modeling Molecular Properties: Computational tools can predict key physical and chemical properties of fluorinated compounds, including electronic structure, ionization energies, and even NMR chemical shifts, which can aid in structural characterization. pittcon.orgresearchgate.netchemrxiv.org For instance, DFT calculations have been used to investigate the structures and vibrational spectra of molecules like methyl benzoate. researchgate.net
Designing Novel Molecules: By predicting how structural modifications will affect biological activity or material properties, computational chemistry can guide the design of new derivatives of this compound for specific applications. emerginginvestigators.org This in silico screening reduces the number of compounds that need to be synthesized and tested, saving time and resources.
| Computational Method | Application in this compound Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Modeling reaction mechanisms (e.g., bromination, esterification). semanticscholar.org | Transition state energies, reaction intermediates, regioselectivity, kinetic vs. thermodynamic control. |
| Hartree-Fock (HF) / Post-HF Methods | Calculating electronic properties and molecular geometries. emerginginvestigators.org | Optimized bond lengths and angles, Mulliken charge distribution, HOMO-LUMO energy gaps. |
| GIAO (Gauge-Independent Atomic Orbital) Method | Predicting NMR chemical shifts (e.g., ¹⁹F NMR). researchgate.netchemrxiv.org | Theoretical NMR spectra to aid in experimental structure confirmation. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Predictive models for designing new drug candidates based on the core scaffold. |
Q & A
Basic: How can the synthesis of methyl 5-bromo-2,4-difluorobenzoate be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves esterification of 5-bromo-2,4-difluorobenzoic acid with methanol under acidic catalysis. Key optimization steps include:
- Temperature Control : Maintaining 0–5°C during esterification to minimize side reactions (e.g., hydrolysis) .
- Catalyst Selection : Using concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) for efficient activation of the carboxylic acid .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >97% purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects:
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Br vibration at 650–500 cm⁻¹ .
- GC-MS : Monitor molecular ion [M⁺] at m/z 251 (C₈H₅BrF₂O₂) and fragmentation patterns .
Advanced: How do electronic effects of bromine and fluorine substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The C-Br bond’s moderate reactivity balances stability and catalytic turnover .
- Fluorine : Electron-withdrawing effect activates the aromatic ring toward nucleophilic substitution but deactivates it toward electrophilic attack. Ortho and para fluorine substituents enhance regioselectivity in Pd-catalyzed reactions .
- Steric Effects : 2,4-Difluoro substitution reduces steric hindrance compared to bulkier groups, favoring coupling efficiency .
Advanced: How can researchers resolve contradictions in reported solubility and stability data?
Methodological Answer:
- Solubility : Discrepancies arise from solvent polarity. Test in DMSO (high solubility) vs. hexane (low solubility). Document temperature and stirring time .
- Stability : Conflicting storage recommendations (e.g., 2–8°C vs. room temperature) may reflect batch-specific impurities. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: What strategies are used to study its role as an intermediate in drug discovery?
Methodological Answer:
- Derivatization : React with amines to form amides (e.g., coupling with 4-aminotetrahydropyran via Buchwald-Hartwig catalysis) .
- Biological Screening : Test cytotoxicity against cancer cell lines (e.g., HeLa) and compare with analogs lacking fluorine/bromine to assess substituent impact .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic soft spots .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How can computational modeling predict its reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at C5 .
- MD Simulations : Simulate transition states for bromide displacement by amines (e.g., aniline) to identify steric/electronic barriers .
Advanced: What are its applications in agrochemical intermediate synthesis?
Methodological Answer:
- Herbicide Development : React with thioureas to form sulfonylurea derivatives targeting acetolactate synthase (ALS) enzymes in weeds .
- Fungicide Synthesis : Couple with triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance antifungal activity .
Basic: How does the compound’s melting point vary with purity?
Methodological Answer:
- Impurity Impact : Residual methanol or benzoic acid lowers the observed melting point. Use DSC to detect eutectic mixtures .
- Standardization : Report melting range (e.g., 105–107°C) with purity ≥97% (HPLC-UV, 254 nm) .
Advanced: What mechanistic insights explain its selectivity in multi-step syntheses?
Methodological Answer:
- Ortho-Directing Effects : Fluorine at C2 directs electrophiles to C5 (bromine position), while ester groups deactivate the ring toward electrophilic substitution .
- Steric Shielding : Methyl ester at C1 hinders attack at adjacent positions, favoring reactions at C5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
